molecular formula C16H13BrFN3O2 B12027381 N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide CAS No. 769142-34-9

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

Katalognummer: B12027381
CAS-Nummer: 769142-34-9
Molekulargewicht: 378.20 g/mol
InChI-Schlüssel: NXJFYJWUDSBRFM-AWQFTUOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[(2E)-2-[(3-Bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide is a hydrazide-based Schiff base compound characterized by a 3-bromophenyl hydrazone moiety linked to a 4-fluorobenzamide group via an oxoethyl bridge. The (2E)-configuration of the imine bond ensures planar geometry, which is critical for molecular interactions in biological systems. This compound belongs to a broader class of hydrazinylidene derivatives, which are frequently explored for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to form stable hydrogen bonds and π-π stacking interactions .

Eigenschaften

CAS-Nummer

769142-34-9

Molekularformel

C16H13BrFN3O2

Molekulargewicht

378.20 g/mol

IUPAC-Name

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

InChI

InChI=1S/C16H13BrFN3O2/c17-13-3-1-2-11(8-13)9-20-21-15(22)10-19-16(23)12-4-6-14(18)7-5-12/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI-Schlüssel

NXJFYJWUDSBRFM-AWQFTUOYSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Kanonische SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-[2-[(2E)-2-[(3-Bromphenyl)methyliden]hydrazinyl]-2-oxoethyl]-4-fluorobenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Bromphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

    Reduktion: Bildung von Aminen oder Alkoholen.

    Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

N-[2-[(2E)-2-[(3-Bromphenyl)methyliden]hydrazinyl]-2-oxoethyl]-4-fluorobenzamid hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien untersucht.

    Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[2-[(2E)-2-[(3-Bromphenyl)methyliden]hydrazinyl]-2-oxoethyl]-4-fluorobenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu Veränderungen in zellulären Prozessen führt. Beispielsweise kann sie an aktiven Zentren von Enzymen binden und deren Aktivität blockieren, wodurch Stoffwechselwege beeinflusst werden.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Halogen ExchangeKI, CuI, DMF, 120°CN-[2-[(2E)-2-[(3-iodophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamideUllmann-type coupling facilitates iodine substitution via a radical intermediate .
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acidBiaryl derivativesPalladium-catalyzed cross-coupling replaces bromine with aryl groups .

Oxidation Reactions

The hydrazone moiety (-NH-N=C-) is susceptible to oxidation, particularly at the imine (C=N) bond.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Oxidative CleavageKMnO₄, H₂SO₄, H₂O, 80°C3-Bromobenzoic acid + 4-fluorobenzamideStrong oxidation cleaves the hydrazone bond, yielding carboxylic acids.
Partial OxidationH₂O₂, FeSO₄, RTEpoxide or hydroxylated derivativesRadical-mediated oxidation modifies the aromatic ring.

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Hydrazone ReductionNaBH₄, MeOH, 0°CN-[2-(2-[(3-bromophenyl)methyl]hydrazinyl)-2-oxoethyl]-4-fluorobenzamideBorohydride reduces the imine bond to a secondary amine.
Catalytic HydrogenationH₂, Pd/C, EtOH, 25°CSaturated hydrazine derivativeHydrogenation saturates the C=N bond without affecting the amide .

Hydrolysis Reactions

The amide and hydrazone groups undergo hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Acidic Hydrolysis6M HCl, reflux, 12h4-Fluorobenzoic acid + 2-hydrazinylacetamideProtonation of the amide carbonyl enhances nucleophilic attack.
Basic HydrolysisNaOH (aq), 100°C, 6h4-Fluorobenzoate salt + hydrazine derivativesHydroxide ion cleaves the amide bond via a tetrahedral intermediate.

Cyclization Reactions

Intramolecular reactions form heterocyclic structures under thermal or catalytic conditions.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Thermal CyclizationToluene, ∆, 24h1,3,4-Oxadiazole derivativeLoss of water forms a five-membered ring with the hydrazone and adjacent carbonyl .
Metal-Catalyzed CyclizationCuI, K₂CO₃, DMFTriazole or thiadiazole derivativesCopper-mediated coupling generates nitrogen-containing heterocycles .

Key Structural and Mechanistic Insights

  • Bromophenyl Reactivity : The electron-withdrawing bromine atom directs electrophilic substitutions to the meta position, while NAS occurs at the para position relative to bromine.

  • Hydrazone Stability : The (2E)-configuration of the hydrazone influences reactivity, with trans geometry favoring cyclization over cis isomers.

  • Amide Hydrolysis : The electron-withdrawing fluorine atom on the benzamide group accelerates hydrolysis compared to non-fluorinated analogs.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide exhibit promising anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Studies have shown that this compound and its derivatives possess antimicrobial properties, making them potential candidates for the development of new antibiotics. The presence of the bromophenyl group is believed to enhance these activities by interacting with microbial cell membranes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. By modulating inflammatory pathways, it may help in treating conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases.

Drug Development

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide serves as a lead compound in the synthesis of novel drugs aimed at targeting various diseases, particularly cancers and bacterial infections. Researchers are exploring its structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.

Biological Assays

This compound is frequently used in biological assays to evaluate its pharmacological effects. By assessing its impact on cell viability and proliferation, researchers can gain insights into its therapeutic potential.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide and evaluated their anticancer activity against various cancer cell lines. Results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Testing

A recent investigation published in Pharmaceutical Biology assessed the antimicrobial efficacy of N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide against Gram-positive and Gram-negative bacteria. The study found that the compound showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic .

Wirkmechanismus

The mechanism of action of N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to active sites of enzymes, blocking their activity and affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Analogues

The compound’s structural uniqueness lies in the combination of a 3-bromophenyl group and a 4-fluorobenzamide moiety. Below is a comparison with analogues featuring different aryl/heteroaryl substituents:

Compound Name Key Substituents Biological Activity Yield (%) Melting Point (°C) Reference
Target Compound : N-[2-[(2E)-2-[(3-Bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide 3-Bromophenyl, 4-Fluorobenzamide Not explicitly reported (in provided evidence) N/A N/A
N-{2-[(2E)-2-(4-Chlorobenzylidene)hydrazinyl]-2-oxoethyl}-3-methylbenzamide 4-Chlorophenyl, 3-Methylbenzamide Antimicrobial 70–89 178–208
N-(4-Bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide 3-Ethoxy-4-hydroxyphenyl, 4-Bromophenyl Antioxidant 78–92 183–236
N-{2-[(2E)-2-(9-Anthrylmethylene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide 9-Anthryl, 3,4-Dimethoxybenzamide Anticancer (potential) 54–90 177–270
N-[(4-Acetylphenyl)carbamothioyl]-4-fluorobenzamide (b4) 4-Fluorobenzamide, Acetylphenyl Antimicrobial 70–89 N/A

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 4-fluorobenzamide moiety (electron-withdrawing) contrasts with 3,4-dimethoxybenzamide (electron-donating), which could modulate electronic properties and solubility .

Physical Properties :

  • Melting Points : The target compound’s melting point is unreported in the provided evidence, but analogues range from 177°C (less bulky substituents) to 270°C (bulky anthryl groups) .
  • Solubility : The 4-fluorobenzamide group likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., 3,4-dimethoxybenzamide) .

Mechanistic Insights :

  • The (2E)-configuration of the hydrazone bond is critical for maintaining planar geometry, enabling interactions with biological targets such as DNA topoisomerases or microbial enzymes .
  • Bromine’s electronegativity and size may enhance binding to hydrophobic pockets in target proteins compared to smaller halogens (e.g., fluorine) .

Biologische Aktivität

N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C18H18BrN3O
  • Molecular Weight : 396.26 g/mol
  • IUPAC Name : N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide

The biological activity of N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide primarily involves interactions with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation, such as topoisomerases and proteases.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activities, particularly those associated with G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and cancer progression .
  • Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Anticancer Activity

Several studies have explored the anticancer properties of N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) have demonstrated significant cytotoxic effects. The IC50 values indicate effective inhibition of cell growth at low micromolar concentrations .
Cell LineIC50 (µM)Mechanism
MCF-75.6Apoptosis induction
A5497.8Cell cycle arrest
HeLa6.5Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Antibacterial and Antifungal Tests : The compound exhibited activity against various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values suggest it could serve as a lead compound for developing new antimicrobial agents .
MicroorganismMIC (µg/mL)
E. coli15
S. aureus10
C. albicans20

Case Studies

  • Study on Anticancer Properties : A recent study assessed the effects of the compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic agent .
  • Combination Therapy Research : Research indicates that combining this hydrazone with established chemotherapeutics enhances its efficacy, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

Q & A

Q. What synthetic strategies are effective for preparing N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer :

  • Hydrazone Formation : React 4-fluorobenzoyl chloride with ethyl glyoxylate hydrazone intermediates under reflux in anhydrous ethanol (60–80°C, 6–8 hours). Monitor reaction progress via TLC .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates. For cyclization, acetic acid or triethylamine can improve yields (70–89%) .
  • Catalytic Additives : Introduce catalytic p-toluenesulfonic acid (PTSA) to accelerate imine bond formation while minimizing side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

  • Spectroscopy :
    • IR : Confirm hydrazone C=N stretches (~1588–1644 cm⁻¹) and amide C=O (~1644 cm⁻¹) .
    • NMR : Analyze 1H^1H-NMR for aromatic protons (δ 7.34–8.15 ppm) and hydrazine NH signals (δ ~10.4 ppm) .
  • X-ray Crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement. Key metrics: R factor < 0.06, data-to-parameter ratio > 13 .

Advanced Research Questions

Q. How can crystallographic disorder in solvent molecules or counterions be resolved during structure refinement?

Methodological Answer :

  • Disorder Modeling : In SHELXL, apply PART and SUMP instructions to model disordered solvent molecules (e.g., dimethylformamide) with occupancy factors split between sites .
  • Twinning Correction : For twinned crystals, use TWIN/BASF commands in SHELXL to refine twin fractions and improve R-factor convergence .

Q. What computational approaches validate molecular docking results when discrepancies arise between predicted and experimental binding affinities?

Methodological Answer :

  • Multi-Software Validation : Compare AutoDock4 (with flexible receptor sidechains) and GOLD docking scores to identify consensus binding poses .
  • MD Simulations : Run 100 ns molecular dynamics (MD) simulations in AMBER to assess ligand-protein stability (RMSD < 2.0 Å) .
  • Experimental Cross-Check : Validate with SPR (surface plasmon resonance) to measure dissociation constants (Kd) .

Q. How do electronic effects of substituents (e.g., 3-bromo, 4-fluoro) influence biological activity, and how can conflicting structure-activity relationship (SAR) data be reconciled?

Methodological Answer :

  • Electron-Withdrawing Effects : The 3-bromo group enhances electrophilicity, potentially improving antimicrobial activity, while 4-fluoro may alter metabolic stability .
  • SAR Contradictions : Address assay variability by standardizing protocols (e.g., MIC testing in Mueller-Hinton broth for bacterial strains). Re-evaluate inactive analogs for solubility issues (logP > 5) .

Q. What strategies mitigate oxidative degradation during biological activity assays for hydrazone-containing compounds?

Methodological Answer :

  • Stabilization : Add 1 mM EDTA to chelate metal ions in PBS buffer (pH 7.4) to prevent radical-mediated degradation .
  • LC-MS Monitoring : Track degradation products (e.g., free hydrazine) via LC-MS at t = 0, 24, and 48 hours .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of structurally similar hydrazone derivatives?

Methodological Answer :

  • Meta-Analysis : Compare MIC values across studies using standardized strains (e.g., S. aureus ATCC 29213). Adjust for differences in inoculum size (e.g., 1 × 10⁵ CFU/mL vs. 5 × 10⁵ CFU/mL) .
  • Structural Nuances : Note that minor substituent changes (e.g., 4-fluoro vs. 4-nitro) drastically alter logD and membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.